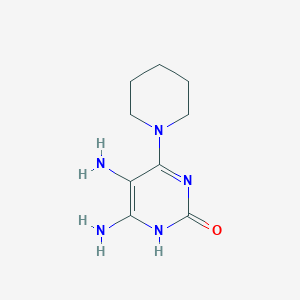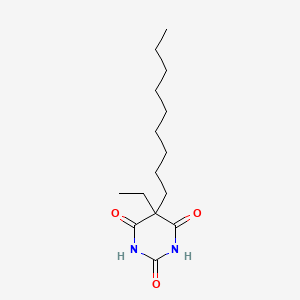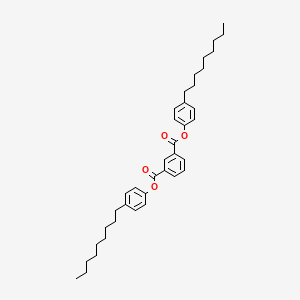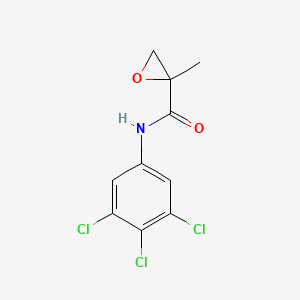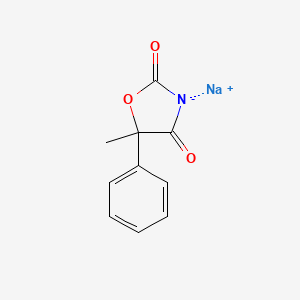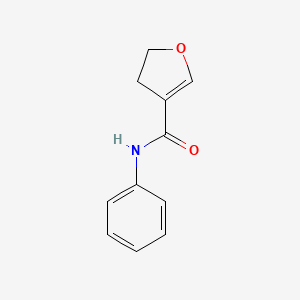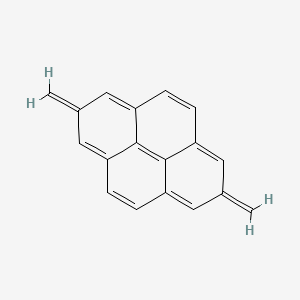
2,7-Dimethylidene-2,7-dihydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethylidene-2,7-dihydropyrene is a compound belonging to the family of dihydropyrenes, which are known for their unique electronic and photophysical properties. These compounds are characterized by their rigid, polycyclic aromatic structure, which makes them valuable in various fields of scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethylidene-2,7-dihydropyrene typically involves the regioselective functionalization of the parent dihydropyrene. One common method includes the nucleophilic alkylation of a substituted dimethyl isophthalate, followed by cyclization and dehydrogenation steps . The reaction conditions often require the use of specific solvents and catalysts to achieve the desired regioselectivity and yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethylidene-2,7-dihydropyrene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium hypobromite, lithium aluminum hydride, and sodium borohydride. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions include various substituted dihydropyrene derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2,7-Dimethylidene-2,7-dihydropyrene has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,7-Dimethylidene-2,7-dihydropyrene involves its ability to undergo reversible electrochemical switching between different oxidation states. This property is utilized in molecular electronics, where the compound can act as a molecular switch . The molecular targets and pathways involved in its action are primarily related to its interaction with other molecules and materials in electronic devices .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,7-Dimethylidene-2,7-dihydropyrene include other dihydropyrene derivatives, such as 2,7-dialkynyldihydropyrene and 4,9-dialkynyldihydropyrene .
Uniqueness
What sets this compound apart from its analogs is its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Propiedades
Número CAS |
64535-35-9 |
|---|---|
Fórmula molecular |
C18H12 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
2,7-dimethylidenepyrene |
InChI |
InChI=1S/C18H12/c1-11-7-13-3-5-15-9-12(2)10-16-6-4-14(8-11)17(13)18(15)16/h3-10H,1-2H2 |
Clave InChI |
KZCOZWVLLNYWJE-UHFFFAOYSA-N |
SMILES canónico |
C=C1C=C2C=CC3=CC(=C)C=C4C3=C2C(=C1)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,8-Dimethylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14491975.png)
![2-[2-([1,1'-Biphenyl]-4-yl)-2-cyanoethenyl]benzene-1-sulfonamide](/img/structure/B14491976.png)

